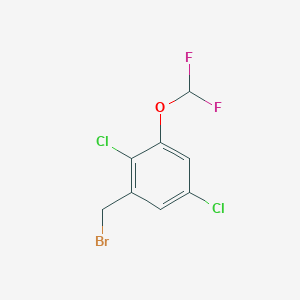
2,5-Dichloro-3-(difluoromethoxy)benzyl bromide
描述
2,5-Dichloro-3-(difluoromethoxy)benzyl bromide is a useful research compound. Its molecular formula is C8H5BrCl2F2O and its molecular weight is 305.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,5-Dichloro-3-(difluoromethoxy)benzyl bromide is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClFO, with a molecular weight of approximately 313.02 g/mol. The presence of chlorine and bromine atoms, along with a difluoromethoxy group, contributes to its unique chemical properties and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic amino acid residues in proteins. This interaction can inhibit the function of enzymes and other proteins, making it a candidate for drug development focused on enzyme inhibition and receptor modulation.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in biochemical pathways. For example, compounds with similar structures have shown promise as inhibitors of proteases relevant to viral replication .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The difluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition Studies : A study identified several compounds as inhibitors of the SARS-CoV-2 main protease (Mpro), which plays a crucial role in viral replication. While specific data on this compound was not detailed, related compounds demonstrated IC50 values indicating effective inhibition .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the halogenation pattern significantly influence the biological activity of similar compounds. The presence of electron-withdrawing groups like chlorine and fluorine can enhance potency against specific targets .
Data Table: Biological Activity Overview
科学研究应用
Chemistry
-
Intermediate in Organic Synthesis :
- Used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- It facilitates nucleophilic substitution reactions, allowing for the introduction of different functional groups.
-
Reagent in Organic Transformations :
- Acts as a reagent in various chemical reactions, including oxidation and reduction processes.
Biology
-
Enzyme Inhibition Studies :
- Investigated for its potential to inhibit specific enzymes by forming covalent bonds with nucleophilic residues in active sites.
- The compound's reactivity allows it to block substrate binding and catalysis effectively.
-
Antimicrobial Activity :
- Exhibits significant antimicrobial properties against various bacterial strains.
- A study reported minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20
Medicine
-
Drug Development :
- Explored as a precursor for potential therapeutic agents, particularly in developing anti-inflammatory and anticancer drugs.
- Its unique structural features contribute to its efficacy as a drug candidate.
-
Case Study on Anticancer Properties :
- Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines through specific molecular pathways.
- A study highlighted its effectiveness against breast cancer cells, demonstrating significant cytotoxicity at low concentrations.
属性
IUPAC Name |
1-(bromomethyl)-2,5-dichloro-3-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(10)2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJRIIYAQLQDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















